2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide
Description
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide is a synthetic acetamide derivative characterized by a benzylamino group substituted with a 4-fluoro-3-methylphenyl moiety. This compound shares structural motifs common in pharmaceuticals and agrochemicals, where fluorine substitutions are often employed to modulate bioavailability and target affinity .
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)methylamino]acetamide |
InChI |
InChI=1S/C10H13FN2O/c1-7-4-8(2-3-9(7)11)5-13-6-10(12)14/h2-4,13H,5-6H2,1H3,(H2,12,14) |
InChI Key |
NVXGQJFFCXCNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide typically involves the reaction of 4-fluoro-3-methylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Types of Reactions:
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aromatic ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and molecular properties of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide and related acetamides:
Key Observations:
- Substituent Diversity : The target compound lacks bulky groups (e.g., sulfonyl, trifluoromethyl) present in analogs , which may enhance its membrane permeability compared to more polar derivatives.
- Fluorine Positioning: Unlike 2-[(4-fluoro-2-methylphenyl)amino]-N-(3-methoxyphenyl)acetamide , the target’s fluorine is at the 4-position, reducing steric hindrance near the acetamide linkage.
Crystallographic and Conformational Insights
- Crystal Packing : Analogous compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit conformational flexibility, with dihedral angles between aryl and heterocyclic rings ranging from 44.5° to 77.5° . This suggests that substituents like chlorine or methyl groups induce steric strain, altering molecular planarity.
- Hydrogen Bonding : The target’s primary amine and acetamide groups likely participate in intermolecular hydrogen bonds, similar to the R₂²(10) dimer motifs observed in dichlorophenyl acetamides . However, fluorine’s electronegativity may strengthen C–H∙∙∙F interactions, as seen in 2-(4-fluoro-3-methylphenyl)-oxadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
